Methyl 2-methyltetradecanoate

CAS No.: 55554-09-1

Cat. No.: VC18717610

Molecular Formula: C16H32O2

Molecular Weight: 256.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55554-09-1 |

|---|---|

| Molecular Formula | C16H32O2 |

| Molecular Weight | 256.42 g/mol |

| IUPAC Name | methyl 2-methyltetradecanoate |

| Standard InChI | InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)16(17)18-3/h15H,4-14H2,1-3H3 |

| Standard InChI Key | RDUNHBGNJDRGRA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCC(C)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

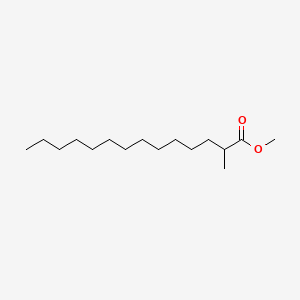

Methyl 2-methyltetradecanoate has the molecular formula C₁₆H₃₂O₂ and a molecular weight of 256.42 g/mol . Its IUPAC name is methyl 2-methyltetradecanoate, reflecting the esterification of 2-methyltetradecanoic acid with methanol. Alternative synonyms include 2-methylmyristic acid methyl ester and tetradecanoic acid, 2-methyl-, methyl ester .

Structural Elucidation

The compound features a 14-carbon chain (tetradecanoate) with a methyl branch at the second carbon (C-2). The ester functional group (-COOCH₃) is located at the terminal end of the chain. This branching influences its physical properties, such as melting point and solubility, compared to linear analogs .

Table 1: Key Structural and Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 55554-09-1 | |

| Molecular Formula | C₁₆H₃₂O₂ | |

| Molecular Weight | 256.42 g/mol | |

| IUPAC Name | Methyl 2-methyltetradecanoate | |

| SMILES Notation | CCCCCCCCCCCCC(C)C(=O)OC |

Synthesis and Production

Conventional Synthesis Routes

Methyl 2-methyltetradecanoate is typically synthesized via acid-catalyzed esterification of 2-methyltetradecanoic acid with methanol. Alternative methods include transesterification of triglycerides or enzymatic catalysis, though these are less commonly reported for branched-chain FAMEs .

Optimization Parameters

-

Molar Ratio: A methanol-to-acid ratio of 12:1 maximizes ester yield .

-

Catalyst: Sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) at 1–2 wt% .

Industrial-Scale Production

Industrial synthesis often employs continuous-flow reactors to enhance efficiency. For example, a study on Croton macrostachyus kernel oil demonstrated a 95% FAME yield under optimized conditions (11.98:1 methanol-to-oil ratio, 1.03 wt% NaOH, 2 hours) . While this study focused on linear FAMEs, analogous protocols apply to branched derivatives like methyl 2-methyltetradecanoate.

Physical and Chemical Properties

Solubility and Reactivity

-

Solubility: Insoluble in water; miscible with organic solvents (e.g., hexane, chloroform) .

-

Stability: Stable under ambient conditions but hydrolyzes in acidic/basic media to yield 2-methyltetradecanoic acid .

Table 2: Comparative Physicochemical Properties of Select FAMEs

| Property | Methyl 2-Methyltetradecanoate | Methyl Tetradecanoate |

|---|---|---|

| Molecular Weight | 256.42 g/mol | 242.40 g/mol |

| Boiling Point | 323°C | 323°C |

| Branching Position | C-2 | None (linear) |

| Solubility in Hexane | High | High |

Applications and Industrial Relevance

Biofuel Additives

Branched FAMEs improve the cold-flow properties of biodiesel. Methyl 2-methyltetradecanoate’s branching reduces crystallization temperature, making it suitable for cold climates .

Cosmetic and Pharmaceutical Formulations

As a non-polar solvent, it is used in emollients and drug delivery systems. Its low toxicity profile (LD₅₀ > 2,000 mg/kg in rodents) supports safe topical application .

Microbial Studies

Methyl 2-methyltetradecanoate is detected in Streptomyces species, suggesting a role in bacterial membrane modulation or secondary metabolite synthesis .

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Fragmentation Pattern: Characteristic peaks at m/z 74 (base peak, McLafferty rearrangement), 87, and 256 (molecular ion) .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): δ 3.66 (s, 3H, OCH₃), 2.30 (t, 2H, COOCH₂), 1.25 (m, 21H, CH₂ and CH₃ groups) .

-

¹³C NMR: δ 174.3 (C=O), 51.4 (OCH₃), 34.1–22.6 (aliphatic carbons) .

Biological and Ecological Significance

Metabolic Pathways

In Streptomyces, branched FAMEs may arise from methylmalonyl-CoA incorporation during fatty acid biosynthesis, a pathway linked to polyketide synthase (PKS) activity .

Environmental Persistence

As with most FAMEs, methyl 2-methyltetradecanoate undergoes aerobic degradation (half-life <30 days in soil) but may persist anaerobically .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume